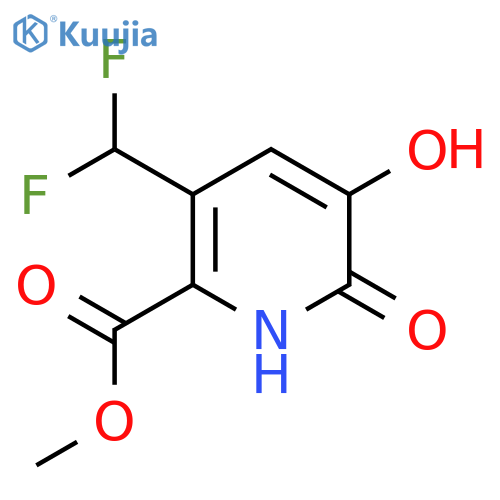

Cas no 1806824-55-4 (Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate)

1806824-55-4 structure

商品名:Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate

CAS番号:1806824-55-4

MF:C8H7F2NO4

メガワット:219.142289400101

CID:4917495

Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate

-

- インチ: 1S/C8H7F2NO4/c1-15-8(14)5-3(6(9)10)2-4(12)7(13)11-5/h2,6,12H,1H3,(H,11,13)

- InChIKey: KPXLYVZSAAPQJE-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(NC=1C(=O)OC)=O)O)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 373

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 75.6

Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024004750-500mg |

Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate |

1806824-55-4 | 97% | 500mg |

$1,019.20 | 2022-03-31 | |

| Alichem | A024004750-1g |

Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate |

1806824-55-4 | 97% | 1g |

$1,696.80 | 2022-03-31 | |

| Alichem | A024004750-250mg |

Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate |

1806824-55-4 | 97% | 250mg |

$693.60 | 2022-03-31 |

Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

1806824-55-4 (Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate) 関連製品

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量